2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol
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Overview
Description
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H14ClFNO It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to modify the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol: Similar structure but with a shorter carbon chain.
2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol: Even shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and hydroxyl groups. This combination of functional groups provides versatility in chemical reactions and potential biological activities .
Properties
Molecular Formula |
C10H13ClFNO |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-amino-1-(2-chloro-6-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13ClFNO/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12/h3-5,8,10,14H,2,13H2,1H3 |
InChI Key |
FMPJLTYAWDWGDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=C(C=CC=C1Cl)F)O)N |
Origin of Product |
United States |
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